molecular formula C9H6N2OS B2432557 6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde CAS No. 2344680-73-3

6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde

Cat. No.: B2432557
CAS No.: 2344680-73-3
M. Wt: 190.22
InChI Key: DOSHLMXHBSRCPS-UHFFFAOYSA-N
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Description

6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom

Scientific Research Applications

6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Future Directions

Thiazoles, including “6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde”, have been gaining considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions in the research of “this compound” and similar compounds could be focused on exploring these properties further and developing new drugs and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The reaction is usually carried out in solvents like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid.

    Reduction: 6-(1,3-Thiazol-4-yl)pyridine-3-methanol.

    Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.

Comparison with Similar Compounds

  • 6-(1,3-Thiazol-4-yl)pyridine-2-carbaldehyde
  • 6-(1,3-Thiazol-4-yl)pyridine-4-carbaldehyde
  • 2-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde

Uniqueness: 6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of the thiazole and pyridine rings, which can influence its reactivity and interaction with biological targets. The presence of the aldehyde group at the 3-position of the pyridine ring also provides a versatile functional group for further chemical modifications.

Properties

IUPAC Name

6-(1,3-thiazol-4-yl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-4-7-1-2-8(10-3-7)9-5-13-6-11-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSHLMXHBSRCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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